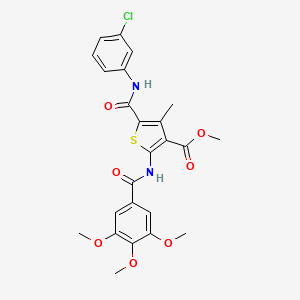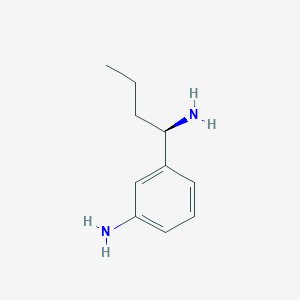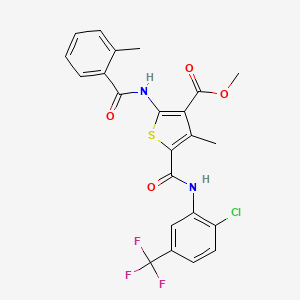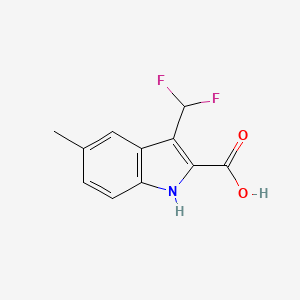
Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of functional groups: The chlorophenyl and trimethoxybenzamido groups are introduced through substitution reactions.
Esterification: The carboxylate group is formed by esterification of the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new thiophene derivatives with potential biological activities.
Biology
Biological assays: It can be tested for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new therapeutic agents.
Industry
Material science: Thiophene derivatives are used in the development of organic electronic materials such as organic photovoltaics and organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate would depend on its specific biological target. Generally, thiophene derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and may have similar biological activities.
Chlorophenyl carbamoyl derivatives: Compounds with the chlorophenyl carbamoyl group may exhibit similar pharmacological properties.
Uniqueness
Methyl 5-((3-chlorophenyl)carbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is unique due to the combination of functional groups present in its structure. This unique combination may result in distinct biological activities and applications compared to other similar compounds.
特性
分子式 |
C24H23ClN2O7S |
|---|---|
分子量 |
519.0 g/mol |
IUPAC名 |
methyl 5-[(3-chlorophenyl)carbamoyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O7S/c1-12-18(24(30)34-5)23(35-20(12)22(29)26-15-8-6-7-14(25)11-15)27-21(28)13-9-16(31-2)19(33-4)17(10-13)32-3/h6-11H,1-5H3,(H,26,29)(H,27,28) |
InChIキー |
CCRNDPRXFWHUMM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)


![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)
